molecular formula C25H25N3O3 B2595562 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione CAS No. 872848-84-5

1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione

Cat. No.: B2595562
CAS No.: 872848-84-5
M. Wt: 415.493
InChI Key: RJJFIDLGSXMIMI-UHFFFAOYSA-N
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Description

1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione is a complex organic compound that features a combination of indole, pyrrolidine, and tetrahydroisoquinoline moieties These structural elements are known for their significant biological activities and are commonly found in various natural products and pharmaceuticals

Mechanism of Action

Target of Action

The primary target of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione, also known as CCG-162701, is the RhoA transcriptional signaling pathway . This pathway plays a crucial role in various cellular processes, including cell adhesion, migration, invasion, and proliferation .

Mode of Action

CCG-162701 acts downstream of Rho, blocking serum response element (SRE)-driven transcription stimulated by various factors . It targets the myocardin-related transcription factor A (MRTF-A), a critical factor for epithelial–mesenchymal transition (EMT) . The S-isomer of CCG-1423, a stereoisomer of CCG-162701, exhibits higher inhibitory effects on the cellular events triggered by MRTF-A activation .

Biochemical Pathways

CCG-162701 affects the Rho/SRF pathway, which is involved in various cellular functions . By inhibiting this pathway, CCG-162701 can suppress several pathological processes, including cancer cell migration, tissue fibrosis, and the development of atherosclerotic lesions .

Result of Action

CCG-162701 has been shown to inhibit the growth of certain cancer cells and stimulate apoptosis . It also inhibits Rho-dependent invasion by certain types of cancer cells . The S-isomer of CCG-1423, a stereoisomer of CCG-162701, has been shown to have a greater inhibitory effect on these cellular events .

Action Environment

It is known that environmental factors can affect cellular epigenetics, which in turn can influence the action of various compounds

Biochemical Analysis

Biochemical Properties

1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione: plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. The compound’s pyrrolidine and indole moieties are known to engage in hydrogen bonding and hydrophobic interactions with target proteins, influencing their activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of This compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound can activate or inhibit specific signaling cascades, leading to changes in cellular responses such as proliferation, differentiation, and apoptosis . Additionally, it may affect the expression of genes involved in critical cellular functions, thereby altering the overall cellular phenotype .

Molecular Mechanism

At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. It may act as an enzyme inhibitor or activator, depending on the context. The compound’s binding to target proteins can induce conformational changes, affecting their activity and stability . Furthermore, it can modulate gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of This compound can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity may diminish over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular processes, which may be beneficial or detrimental depending on the context .

Dosage Effects in Animal Models

The effects of This compound in animal models are dose-dependent. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxicity or adverse effects . Threshold effects are often observed, where a minimal effective dose is required to achieve the desired biological response . Toxicological studies have highlighted the importance of dose optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound: is involved in several metabolic pathways. It interacts with enzymes and cofactors that facilitate its biotransformation and clearance from the body . The compound’s metabolism may lead to the formation of active or inactive metabolites, which can further influence its biological activity . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and pharmacodynamics .

Transport and Distribution

The transport and distribution of This compound within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution profile is essential for understanding its therapeutic potential and potential off-target effects .

Subcellular Localization

The subcellular localization of This compound is influenced by targeting signals and post-translational modifications . It may localize to specific organelles or compartments, where it exerts its biological effects . The compound’s activity and function can be modulated by its subcellular localization, highlighting the importance of understanding its intracellular dynamics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione typically involves multi-step organic synthesis. The process begins with the preparation of the indole and tetrahydroisoquinoline precursors. These precursors are then coupled through a series of reactions, including amination, cyclization, and condensation reactions.

    Indole Synthesis: The indole moiety can be synthesized via Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Tetrahydroisoquinoline Synthesis: The tetrahydroisoquinoline moiety can be prepared through the Pictet-Spengler reaction, where a β-phenylethylamine derivative reacts with an aldehyde or ketone in the presence of an acid catalyst.

    Coupling and Cyclization: The final coupling of the indole and tetrahydroisoquinoline units involves the formation of a carbon-carbon bond, followed by cyclization to form the pyrrolidine ring. This step may require the use of a strong base or a transition metal catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for large-scale synthesis. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield and purity, and implementing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to convert ketone groups to alcohols or to reduce double bonds. Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogens (Cl2, Br2), alkylating agents (alkyl halides), nucleophiles (amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a variety of functional groups, such as halides, ethers, or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

    Biology: The compound’s structural elements are known for their biological activities, making it a potential candidate for studying biological processes and interactions.

    Medicine: The compound may have potential therapeutic applications due to its structural similarity to known pharmaceuticals. It could be investigated for its activity against various diseases, such as cancer, neurological disorders, and infectious diseases.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

1-{1-[2-oxo-2-(pyrrolidin-1-yl)ethyl]-1H-indol-3-yl}-2-(1,2,3,4-tetrahydroisoquinolin-2-yl)ethane-1,2-dione can be compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds

      This compound: This compound shares the same core structure but may have different substituents or functional groups.

      This compound: This compound has a similar structure but may differ in the position or type of substituents.

  • Uniqueness: : The compound’s combination of indole, pyrrolidine, and tetrahydroisoquinoline moieties makes it unique compared to other compounds. This unique structure may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25N3O3/c29-23(26-12-5-6-13-26)17-28-16-21(20-9-3-4-10-22(20)28)24(30)25(31)27-14-11-18-7-1-2-8-19(18)15-27/h1-4,7-10,16H,5-6,11-15,17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJJFIDLGSXMIMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)N4CCC5=CC=CC=C5C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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